4-Chloro-8-methoxyquinazoline chemical properties
4-Chloro-8-methoxyquinazoline chemical properties
An In-depth Technical Guide to 4-Chloro-8-methoxyquinazoline: Properties, Synthesis, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Chloro-8-methoxyquinazoline, a pivotal heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, synthetic methodologies, and critical applications of this versatile scaffold, grounding theoretical knowledge in practical, field-proven insights.
Introduction: The Strategic Importance of the Quinazoline Scaffold
The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to numerous FDA-approved therapeutics, particularly in oncology. Within this class, 4-Chloro-8-methoxyquinazoline serves as a highly reactive and strategically vital intermediate. The chlorine atom at the C-4 position acts as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the systematic and efficient introduction of diverse functional groups, enabling the construction of large chemical libraries for drug screening. The methoxy group at the C-8 position modulates the electronic properties of the ring system, influencing both reactivity and the biological activity of its downstream derivatives.
This guide will explore the fundamental characteristics of 4-Chloro-8-methoxyquinazoline, offering detailed protocols and explaining the causality behind its synthetic and reactive pathways, thereby empowering researchers to leverage its full potential in their discovery programs.
Core Chemical and Physical Properties
A precise understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. The key identifiers and properties of 4-Chloro-8-methoxyquinazoline are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-chloro-8-methoxyquinazoline | [1][] |
| CAS Number | 154288-09-2 | [1][][3] |
| Molecular Formula | C₉H₇ClN₂O | [1][] |
| Molecular Weight | 194.62 g/mol | [1][] |
| Canonical SMILES | COC1=CC=CC2=C1N=CN=C2Cl | [1] |
| InChI Key | BIGSOYZPKXOBJZ-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C, under inert atmosphere |
Synthesis and Reactivity: A Functional Perspective
The utility of 4-Chloro-8-methoxyquinazoline stems from its accessible synthesis and predictable reactivity, which are centered around the activation of the C-4 position.
General Synthetic Pathway
The synthesis of 4-chloroquinazolines generally proceeds via a two-stage process: formation of the core quinazolinone ring system followed by chlorination. A common approach begins with an appropriately substituted anthranilic acid or its amide derivative. The cyclization is often achieved by reacting with a formylating agent (e.g., formamide or N,N-dimethylformamide dimethyl acetal) to form the pyrimidine ring, yielding the 8-methoxyquinazolin-4-one intermediate. Subsequent treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), replaces the hydroxyl group at the C-4 position with a chlorine atom.
Diagram: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of 4-Chloro-8-methoxyquinazoline.
Key Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The defining feature of 4-Chloro-8-methoxyquinazoline is the electrophilic nature of the C-4 carbon, which is activated by the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring. This makes the chlorine atom an excellent leaving group, highly susceptible to displacement by a wide range of nucleophiles.[4] This SNAr reaction is the cornerstone of its use as a synthetic intermediate.
Common nucleophiles include:
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Amines (Primary and Secondary): Reaction with anilines or aliphatic amines is a widely used strategy to synthesize 4-aminoquinazoline derivatives, a core structure in many kinase inhibitors.[5][6]
-
Alcohols and Phenols: Alkoxides or phenoxides can displace the chloride to form 4-ether substituted quinazolines.
-
Thiols: Thiolates react to yield 4-thioether derivatives.
Diagram: SNAr Reaction at the C-4 Position
Caption: The versatile SNAr reaction of 4-Chloro-8-methoxyquinazoline.
Experimental Protocol: Microwave-Assisted N-Arylation
Microwave-assisted organic synthesis has proven highly effective for accelerating SNAr reactions on chloroquinazolines, often leading to higher yields and shorter reaction times compared to conventional heating.[5][7]
Objective: To synthesize a 4-anilino-8-methoxyquinazoline derivative.
Materials:
-
4-Chloro-8-methoxyquinazoline
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Substituted Aniline (e.g., 4-methoxyaniline)
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Solvent System: Tetrahydrofuran (THF) and Water (1:1)
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Microwave Reactor Vials
Step-by-Step Procedure:
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Preparation: In a 10 mL microwave reactor vial, combine 4-Chloro-8-methoxyquinazoline (1.0 mmol), the desired aniline derivative (1.2 mmol), and 4 mL of a 1:1 THF/water mixture.
-
Sealing: Securely cap the vial.
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Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 120°C for 10-20 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-anilinoquinazoline derivative.
Causality: The use of a THF/water solvent system under microwave irradiation provides a polar medium that enhances the rate of the SNAr reaction.[7] This base-free method is efficient and avoids the need for strong acids or bases that could lead to side reactions.[5][7]
Applications in Drug Discovery and Chemical Biology
The 4-Chloro-8-methoxyquinazoline scaffold is a launchpad for synthesizing compounds targeting a variety of biological pathways implicated in human diseases, especially cancer.
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Kinase Inhibitors: The 4-anilinoquinazoline moiety is a classic pharmacophore for ATP-competitive inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[5] Drugs such as Gefitinib and Erlotinib feature this core structure. The modular synthesis enabled by 4-chloroquinazoline intermediates allows for rapid optimization of potency and selectivity.
-
Inhibitors of Wnt/β-catenin Signaling: The Wnt/β-catenin pathway is frequently overactivated in cancers. Derivatives of 8-methoxyquinazoline have been designed to inhibit the crucial protein-protein interaction between β-catenin and TCF4, a key downstream step in this signaling cascade.[8] This approach offers a potential therapeutic strategy for cancers driven by this pathway.[8]
-
ENPP1 Inhibitors: It is used in the preparation of Quinazoline derivatives that act as inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), an enzyme implicated in various physiological processes.[]
Diagram: From Building Block to Bioactive Agents
Caption: The role of 4-Chloro-8-methoxyquinazoline as a precursor to diverse therapeutic agents.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling of 4-Chloro-8-methoxyquinazoline is crucial for laboratory safety.
GHS Hazard Classification: According to aggregated GHS information, this compound is associated with the following hazards[1]:
| Hazard Code | Description | Class | Pictogram |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) |
| H315 | Causes skin irritation | Skin Irritation (Category 2) | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | GHS07 (Exclamation Mark) |
Recommended Safety Protocols:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[9] Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[9]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]
Conclusion
4-Chloro-8-methoxyquinazoline is a high-value chemical intermediate whose strategic importance in drug discovery cannot be overstated. Its well-defined physicochemical properties, straightforward synthesis, and, most critically, the predictable SNAr reactivity of its C-4 position make it an exceptionally versatile tool. By enabling the efficient construction of diverse molecular architectures, it continues to fuel the development of novel therapeutics targeting critical disease pathways, from oncogenic kinases to aberrant signaling cascades. A thorough understanding of its chemistry and handling, as outlined in this guide, is essential for any researcher aiming to exploit this powerful scaffold in their scientific endeavors.
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